

Spectroscopic Characterization of DL-ortho-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-O-Tyrosine*

Cat. No.: *B3428938*

[Get Quote](#)

Introduction

DL-ortho-Tyrosine (o-Tyrosine) is an isomer of the common amino acid L-tyrosine, distinguished by the hydroxyl group's position on the ortho- (or 2-) position of the phenyl ring. It is not incorporated into proteins through ribosomal synthesis but is formed via the hydroxylation of phenylalanine by hydroxyl radicals. Consequently, o-Tyrosine has emerged as a significant biomarker for oxidative stress, providing insights into cellular damage and disease pathogenesis. Accurate and unambiguous identification and quantification of o-Tyrosine are critical for researchers in biochemistry, medicine, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **DL-o-Tyrosine**. It includes quantitative data, detailed experimental protocols, and workflow diagrams for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of o-Tyrosine's molecular structure.

Quantitative NMR Data

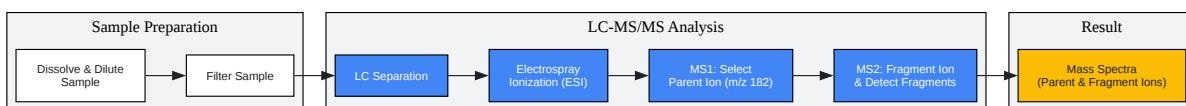
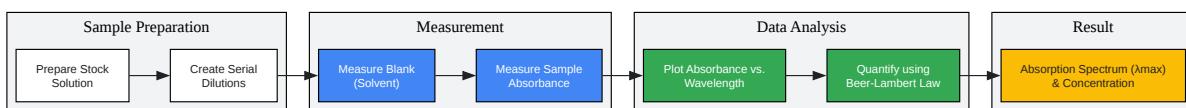
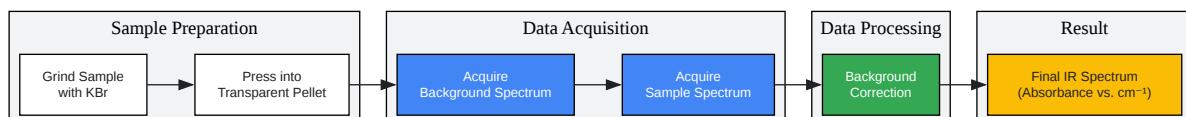
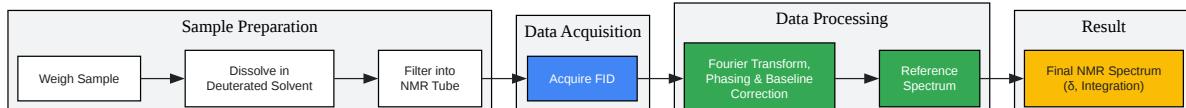
The following tables summarize the expected chemical shifts (δ) for **DL-o-Tyrosine**. Data is often recorded in deuterated solvents such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide ($DMSO-d_6$).

Table 1: 1H NMR Spectral Data for O-Tyrosine

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- α (CH)	~3.9 - 4.2	Doublet of Doublets (dd)	~7.8, 5.1
H- β (CH_2)	~3.0 - 3.2	Multiplet (m)	-
Aromatic (H-3, H-4, H-5, H-6)	~6.7 - 7.2	Multiplet (m)	-

Note: Chemical shifts can vary based on solvent and pH. In D_2O , exchangeable protons (OH, NH_2) are often not observed. Data is inferred from spectral data for tyrosine and its isomers[1] [2].

Table 2: ^{13}C NMR Spectral Data for O-Tyrosine





Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carboxyl)	~172 - 175
C- α (CH)	~55 - 57
C- β (CH_2)	~36 - 38
C-1 (Aromatic, C- CH_2)	~125 - 127
C-2 (Aromatic, C-OH)	~155 - 157
Aromatic Carbons	~115 - 132

Note: Assignments are based on general values for tyrosine isomers and related compounds[3].

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **DL-o-Tyrosine** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean vial.[4]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[4]
- Filtration: To ensure magnetic field homogeneity, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[4]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field.
 - Acquire a standard one-dimensional proton spectrum. For enhanced structural information, 2D experiments like COSY and HSQC can be performed.[5]
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[4]
 - Perform phase and baseline corrections on the resulting spectrum.[4]
 - Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).[4]
 - Integrate the peaks in the ^1H spectrum to determine the relative ratio of protons.[4]

Visualization: NMR Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-O-TYROSINE(2370-61-8) 1H NMR spectrum [chemicalbook.com]
- 2. Tutorial: 1H NMR Simulation of Tyrosine — nmrmint 0.3.1 documentation [nmrmint.readthedocs.io]
- 3. D-Tyrosine(556-02-5) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Characterization of DL-ortho-Tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428938#spectroscopic-characterization-of-dl-o-tyrosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com